[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane
CAS No.: 190003-83-9
Cat. No.: VC20909298
Molecular Formula: C52H56P2
Molecular Weight: 742.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190003-83-9 |
|---|---|
| Molecular Formula | C52H56P2 |
| Molecular Weight | 742.9 g/mol |
| IUPAC Name | [1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane |
| Standard InChI | InChI=1S/C52H56P2/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46/h17-32H,9-16H2,1-8H3 |
| Standard InChI Key | MSFLWCTZCJTICH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)P(C2=C(C3=C(CCCC3)C=C2)C4=C(C=CC5=C4CCCC5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
| Canonical SMILES | CC1=CC(=CC(=C1)P(C2=C(C3=C(CCCC3)C=C2)C4=C(C=CC5=C4CCCC5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Introduction
[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane is a complex organophosphorus compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that enhance its reactivity and utility in various chemical reactions.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions, including temperature, solvent choice, and reaction time. Advanced techniques such as high-throughput screening may be employed to optimize yields and selectivity. The synthesis often starts with phosphines and naphthalene derivatives, which undergo various transformations to form the desired structure.
Applications and Research Findings
This compound is significant in the context of catalysis and material science due to its unique structural properties. It can be used as a precursor or ligand in the preparation of metal complexes, which are crucial for asymmetric synthesis and other catalytic reactions. The presence of bis(3,5-dimethylphenyl)phosphane groups provides a versatile platform for further functionalization and modification.
Safety and Handling
Given its chemical nature, handling this compound requires caution. It is likely to cause skin irritation, serious eye irritation, and may lead to respiratory tract irritation. Proper protective equipment and ventilation are essential when working with this compound.
Related Compounds and Analogues
Compounds like (R)-2,2'-Bis(bis(3,5-dimethylphenyl)phosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene share similar structural motifs and are used in similar applications, highlighting the importance of phosphine ligands in catalysis and asymmetric synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume